molecular formula C19H27N3O3 B068726 Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate CAS No. 178312-24-8

Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate

Cat. No. B068726
CAS RN: 178312-24-8
M. Wt: 345.4 g/mol
InChI Key: HMLGUHMEAMBSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the azetidine family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate is not fully understood. However, it has been reported to act as a modulator of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. The compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been reported to increase the expression of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein. Furthermore, Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate has been shown to decrease the levels of reactive oxygen species, which are involved in various cellular processes such as cell signaling and apoptosis.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. The compound is also soluble in various solvents, making it easy to handle in experiments. However, one limitation of Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate. One potential direction is the investigation of its potential use in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Another direction is the study of its mechanism of action, which may provide insights into its diverse biological activities. Furthermore, future research could focus on the development of more efficient synthesis methods for Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate, which may reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate is a promising compound that has shown potential for various therapeutic applications. Its stable chemical structure, easy solubility, and diverse biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminopropionate with N-(4-benzyloxyphenyl)piperazine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction proceeds through an intermediate, which is then treated with trifluoroacetic acid to yield the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of psychiatric disorders. Furthermore, Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate has shown promise in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.

properties

CAS RN

178312-24-8

Product Name

Tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 3-(4-benzoylpiperazin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22-13-16(14-22)20-9-11-21(12-10-20)17(23)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3

InChI Key

HMLGUHMEAMBSPE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

synonyms

3-(4-BENZOYL-1-PIPERAZINYL)-1-BOC-AZETIDINE

Origin of Product

United States

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